molecular formula C8H6FNO B1343829 4-氟-1H-吲哚-5-醇 CAS No. 288386-04-9

4-氟-1H-吲哚-5-醇

货号 B1343829
CAS 编号: 288386-04-9
分子量: 151.14 g/mol
InChI 键: KYZNICPMZHBROC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various fluoroindole derivatives has been explored in the provided studies. For instance, a method for synthesizing 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one was developed, which showed nanomolar inhibitory activity against Hepatitis B virus (HBV) . Another study reported the preparation of a serotonergic agent with potential antidepressant activity, 5-fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole, through the LiAlH4 reduction of its precursor . Similarly, the synthesis of a related compound labeled with carbon-14 was achieved for potential use in pharmacological studies . Additionally, a diastereospecific synthesis of (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one was described, which involved a Staudinger [2+2] cycloaddition reaction . Lastly, the synthesis of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives was accomplished using nickel ferrite nanoparticles as a catalyst, starting from 5-fluoro indole .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various techniques. Single-crystal X-ray analysis revealed that the HBV inhibitor exists in a monoclinic P21/n space group . The crystal structure of (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one was also determined, showing that it crystallizes in the monoclinic space group C2/c . Hirshfeld surface analysis and molecular docking studies were employed to study intermolecular interactions and evaluate the potential of the synthesized compounds as inhibitors . The structures of the oxazol-5(4H)-one derivatives were confirmed by NMR, LC-MS, and elemental analysis .

Chemical Reactions Analysis

The studies detail various chemical reactions used to synthesize the fluoroindole derivatives. The HBV inhibitor was crystallized from acetonitrile , while the serotonergic agent was obtained through a reduction reaction . The carbon-14 labeled compound involved a coupling reaction followed by catalytic reduction . The synthesis of the azetidin-2-one derivative was achieved through a cycloaddition reaction , and the oxazol-5(4H)-one derivatives were synthesized via a condensation reaction in the presence of nickel ferrite nanoparticles .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their molecular structures and synthesis methods. The HBV inhibitor's crystallographic data provided insights into its spatial arrangement and potential intermolecular interactions . The serotonergic agent's radiochemical purity and specific activity were determined through HPLC and NMR analyses . The crystal structure of the azetidin-2-one derivative revealed its absolute cis configuration and allowed for the computation of structural parameters and electronic properties . The oxazol-5(4H)-one derivatives were evaluated for their antioxidant and antimicrobial activities, indicating their potential biological relevance .

科学研究应用

催化活性

  • 镍铁氧体纳米颗粒在涉及 4-芳基亚苄叉-2-((5-氟-1H-吲哚-1-基)甲基)恶唑-5(4H)-酮的衍生物合成中表现出催化活性,展示了在生物活性研究中的潜力,包括抗氧化和抗菌活性 (Rao et al., 2019)

抗菌和抗结核活性

  • 合成了吲哚衍生物,特别是 5-氟-1H-吲哚-2,3-二酮衍生物,并对其抗结核活性进行了评估,证明了对结核分枝杆菌具有显着的抑制活性,突出了它们作为抗结核剂的潜力 (Karalı et al., 2007)

药学性质和药物开发

  • 吲哚衍生物的研究导致了 BMS-378806 的发现,这是一种新型 HIV-1 附着抑制剂,强调了结构修饰(如 4-氟取代)在增强药物疗效和生物利用度中的重要性 (Wang et al., 2003)
  • 研究了氟取代共轭聚吲哚的电化学电荷存储能力,表明这些材料由于其高性能和稳定性在超级电容器应用中的潜力 (Wang et al., 2019)

合成与构效关系

  • 氟吲哚衍生物的合成及其构效关系(特别是在 HIV-1 非核苷逆转录酶抑制剂的背景下)已得到探索,强调了卤素原子在开发具有改善抗病毒活性的类似物中的作用 (Regina et al., 2007)

光学、热学和电致发光特性

  • 研究了基于吲哚基乙腈的荧光团的光学、热学和电致发光特性,表明它们适用于有机发光二极管 (OLED) 应用,并对其荧光量子产率和热稳定性进行了研究 (Muruganantham et al., 2019)

安全和危害

When handling 4-fluoro-1H-indol-5-ol, caution is advised as it may cause inflammation to the skin or other mucous membranes . It is also harmful to public health and the environment by destroying ozone in the upper atmosphere .

未来方向

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications . Therefore, there is a lot of potential for future research and development in this area .

属性

IUPAC Name

4-fluoro-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-8-5-3-4-10-6(5)1-2-7(8)11/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZNICPMZHBROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621786
Record name 4-Fluoro-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-1H-indol-5-ol

CAS RN

288386-04-9
Record name 4-Fluoro-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Benzyloxy-2-fluoro-3-methyl-4-nitrobenzene (5 g, 19 mmol) is dissolved N,N-dimethylformamide dimethyl acetal (15 mL) and heated in a microwave reactor at 180° C. in a sealed vial for 1 hour. The solution is then concentrated under reduced pressure. The resulting residue is dissolved in THF and Pd/C (1.0 g, 10%, 0.95 mmol) is added. The mixture is stirred under a hydrogen atmosphere at room temperature for 16 h before being filtered through a pad of Celite® and concentrated. The residue is separated by FCC (EtOAc/heptane from 0 to 40%) to give 4-fluoro-1H-indol-5-ol (1.5 g, 52% yield). MS (ESI) m/z 152.1 (M+1); 1H NMR (400 MHz, DMSO-d6) δ ppm 11.02 (br. s., 1H), 8.79 (s, 1H), 7.26 (t, J=2.78 Hz, 1H), 7.00 (d, J=8.59 Hz, 1H), 6.75 (t, J=8.46 Hz, 1H), 6.34 (m, 1 H).
Name
1-Benzyloxy-2-fluoro-3-methyl-4-nitrobenzene
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of a mixture of 3-cyanomethyl-2-fluoro-4-nitrobenzyloxybenzene and 5-cyanomethyl-2-fluoro-4-nitrobenzyloxybenzene (23 g, 80.4 mmol) in ethanol (220 ml) and acetic acid (30 ml) containing 10% palladium on charcoal (600 mg) was hydrogenated under 3 atmospheres pressure until hydrogen uptake ceased. The mixture was filtered and the filtrate was evaporated under vacuum. The residue was purified on column chromatography using a Prochrom® equipment eluting with methylene chloride/petroleum ether (20/80) to give 4-fluoro-5-hydroxyindole (2.48 g) and 6-fluoro-5-hydroxyindole (3.5 g).
Name
3-cyanomethyl-2-fluoro-4-nitrobenzyloxybenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mg
Type
catalyst
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。